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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of potassium
guaiacolsulfonate hemihydrate, an active pharmaceutical ingredient with a long history of

use in respiratory medications.[1][2] Despite its century-long application, the definitive crystal

structure has only been determined more recently, providing a crucial foundation for quality

control and a deeper understanding of its solid-state properties.[1][2] This document

summarizes the key crystallographic data, details the experimental protocols used for its

characterization, and presents this information in a clear, structured format for researchers,

scientists, and drug development professionals.

Crystallographic and Physicochemical Data
The crystalline form of commercially available potassium guaiacolsulfonate is the 4-sulfonate

isomer, which crystallizes as a hemihydrate.[1][2] This means that for every two molecules of

potassium guaiacolsulfonate, there is one water molecule integrated into the crystal lattice.[2]

The compound has the chemical formula C₇H₇KO₅S·0.5H₂O.[3][4]
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Single-crystal X-ray diffraction analysis has revealed that potassium guaiacol-4-sulfonate

hemihydrate crystallizes in the monoclinic space group C2/c.[1][2][5] Detailed crystallographic

data and refinement parameters are presented in the table below.

Parameter Value

Empirical formula C₇H₇.₅₀KO₅S

Formula weight 251.30

Temperature 293(2) K

Wavelength 1.54184 Å

Crystal system Monoclinic

Space group C2/c

Unit cell dimensions a = 23.332(5) Å

b = 7.779(2) Å

c = 11.232(2) Å

α = 90°

β = 114.78(3)°

γ = 90°

Volume 1849.4(7) Å³

Z 8

Density (calculated) 1.799 Mg/m³

Absorption coefficient 6.208 mm⁻¹

F(000) 1032

Selected Bond Lengths and Angles
The intramolecular geometry of the guaiacolsulfonate anion is a critical aspect of its crystal

structure. The following table summarizes key bond lengths and angles.
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Bond/Angle Length (Å) / Angle (°)

S-O(1) 1.455(2)

S-O(2) 1.458(2)

S-O(3) 1.460(2)

S-C(1) 1.777(3)

C(4)-O(4) 1.366(4)

C(5)-O(5) 1.369(4)

O(1)-S-O(2) 113.1(1)

O(1)-S-O(3) 113.2(1)

O(2)-S-O(3) 112.9(1)

O(1)-S-C(1) 106.3(1)

O(2)-S-C(1) 105.9(1)

O(3)-S-C(1) 104.9(1)

Experimental Protocols
The determination of the crystal structure and solid-state properties of potassium
guaiacolsulfonate hemihydrate involves several key analytical techniques.

Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure is single-crystal X-ray diffraction.

Methodology:

Crystal Preparation: Crystals of potassium guaiacolsulfonate hemihydrate suitable for

single-crystal X-ray diffraction were obtained by partial recrystallization from an aqueous

solution through slow evaporation.[2]

Data Collection: A suitable single crystal was mounted on a goniometer. X-ray diffraction data

was collected at a controlled temperature, typically 293 K.
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Structure Solution and Refinement: The collected diffraction data was processed to

determine the unit cell parameters and space group. The crystal structure was solved using

direct methods and refined using full-matrix least-squares on F². Software packages such as

SHELXL-97 and WinGX are commonly used for this purpose.[2]

X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for routine identification, phase analysis, and studying the effects

of temperature on the crystalline material.

Methodology:

Sample Preparation: A powdered sample of potassium guaiacolsulfonate hemihydrate
was prepared by grinding the crystalline material.[6] For transmission mode analysis, the

ground sample was introduced into a Lindemann capillary.[5]

Instrument Setup: A diffractometer operating in transmission mode (Debye-Scherrer

geometry) with monochromatic Cu Kα1 radiation is a suitable setup.[5]

Data Acquisition: The diffraction pattern was recorded over a specific 2θ range, for instance,

from near 0° to at least 40°.[7] For temperature-dependent studies, the sample temperature

was controlled using a cryostream or heating stage, with the sample allowed to equilibrate at

each temperature before data collection.[5]

Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and dehydration behavior of the hemihydrate.

Methodology:

Sample Preparation: A precisely weighed amount of the potassium guaiacolsulfonate
hemihydrate sample (e.g., 8.05 mg) was placed in a TGA sample pan.[5]

Analysis: The sample was heated under a controlled atmosphere (e.g., nitrogen) at a

constant heating rate.[5] The weight loss of the sample was monitored as a function of

temperature. Dehydration of the hemihydrate is observed as a weight loss step at

temperatures above 380 K.[1][2]
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Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for the comprehensive analysis

of the crystal structure of potassium guaiacolsulfonate hemihydrate.
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Caption: Experimental workflow for crystal structure analysis.

Conclusion
The comprehensive analysis of potassium guaiacolsulfonate hemihydrate's crystal structure

provides a critical scientific foundation for this long-standing pharmaceutical ingredient. The

data and protocols outlined in this guide offer a valuable resource for researchers and

professionals in drug development, enabling robust quality control, formulation development,

and a deeper understanding of its solid-state behavior. The monoclinic C2/c crystal structure,

with its specific network of ionic interactions and hydrogen bonding involving the water of

hydration, is key to its stability and physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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